1-(2-Methoxyphenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine
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Overview
Description
1-(2-Methoxyphenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine is a complex organic compound that belongs to the class of triazolopyrazine derivatives. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyphenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine typically involves multiple stepsThe reaction conditions often involve the use of solvents like dichloromethane and bases such as triethylamine . The final product is obtained through purification techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, including spectroscopy and chromatography, are essential to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyphenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-(2-Methoxyphenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate access. The compound’s triazolopyrazine core is crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Known for its diverse pharmacological activities.
1,2,4-Triazolo[4,3-a]quinoxaline: Exhibits antiviral and antimicrobial properties.
Fezolinetant: A neurokinin receptor inhibitor with a similar triazolopyrazine structure.
Properties
Molecular Formula |
C17H20N6O |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
8-[4-(2-methoxyphenyl)piperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C17H20N6O/c1-13-19-20-17-16(18-7-8-23(13)17)22-11-9-21(10-12-22)14-5-3-4-6-15(14)24-2/h3-8H,9-12H2,1-2H3 |
InChI Key |
BIVRLFAGTIYYRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCN(CC3)C4=CC=CC=C4OC |
Origin of Product |
United States |
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